molecular formula C9H17ClO B13187674 4-(4-Chlorobutyl)oxane

4-(4-Chlorobutyl)oxane

Cat. No.: B13187674
M. Wt: 176.68 g/mol
InChI Key: DOFWUKDFFKEBRD-UHFFFAOYSA-N
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Description

It is a colorless liquid that is primarily used as an intermediate in organic synthesis . The compound consists of an oxane ring substituted with a 4-chlorobutyl group, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorobutyl)oxane can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with 1,4-dichlorobutane in the presence of a strong base such as sodium hydride . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

Scientific Research Applications

4-(4-Chlorobutyl)oxane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutyl)oxane involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The oxane ring provides stability, while the 4-chlorobutyl group enhances its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobutyl)oxane is unique due to its combination of the oxane ring and the 4-chlorobutyl group, which provides a balance of stability and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C9H17ClO

Molecular Weight

176.68 g/mol

IUPAC Name

4-(4-chlorobutyl)oxane

InChI

InChI=1S/C9H17ClO/c10-6-2-1-3-9-4-7-11-8-5-9/h9H,1-8H2

InChI Key

DOFWUKDFFKEBRD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CCCCCl

Origin of Product

United States

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